molecular formula C11H19FN2O B13410010 2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone CAS No. 76825-94-0

2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone

Cat. No.: B13410010
CAS No.: 76825-94-0
M. Wt: 214.28 g/mol
InChI Key: FXFZVGONUOFJJX-UHFFFAOYSA-N
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Description

2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorine atom, a piperazine ring, and a 3-methyl-2-buten-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone typically involves the reaction of 2-fluoroacetophenone with 1-(3-methyl-2-buten-1-yl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and piperazine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-2-buten-1-yl)piperazine
  • 2-Fluoroacetophenone
  • 1-(2-Fluoroethyl)piperazine

Uniqueness

2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone is unique due to the presence of both a fluorine atom and a 3-methyl-2-buten-1-yl substituent on the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

76825-94-0

Molecular Formula

C11H19FN2O

Molecular Weight

214.28 g/mol

IUPAC Name

2-fluoro-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C11H19FN2O/c1-10(2)3-4-13-5-7-14(8-6-13)11(15)9-12/h3H,4-9H2,1-2H3

InChI Key

FXFZVGONUOFJJX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCN(CC1)C(=O)CF)C

Origin of Product

United States

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